Aristolochic acid d

Vue d'ensemble

Description

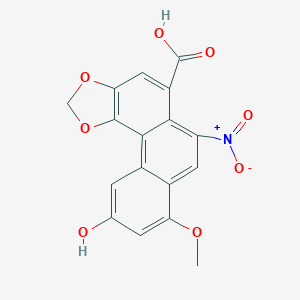

L'acide aristolochique D est un membre de la famille des acides aristolochiques, qui sont des composés naturels présents dans la famille des plantes Aristolochiaceae, y compris les genres Aristolochia et Asarum . Ces composés sont connus pour leurs propriétés néphrotoxiques et cancérigènes puissantes . L'acide aristolochique D, comme ses analogues, a été associé à des risques graves pour la santé, notamment des lésions rénales et le cancer .

Applications De Recherche Scientifique

Aristolochic acid D has been extensively studied for its toxicological effects. Its applications in scientific research include:

Chemistry: Used as a model compound to study the reactivity of nitrophenanthrene carboxylic acids.

Biology: Investigated for its effects on cellular processes and DNA interactions.

Medicine: Studied for its role in nephropathy and carcinogenesis, providing insights into the mechanisms of kidney damage and cancer development.

Industry: Limited use due to its toxicity, but it serves as a reference compound in toxicological studies

Mécanisme D'action

Aristolochic acid D exerts its effects primarily through the formation of DNA adducts. These adducts result from the covalent binding of the compound to DNA, leading to mutations and disruptions in normal cellular processes. The primary molecular targets include the tumor suppressor gene TP53 and other genes involved in cell cycle regulation and apoptosis . The activation of inflammatory pathways and oxidative stress responses also contribute to its toxic effects .

Similar Compounds:

Aristolochic Acid I (AA-I): The most abundant and well-studied member of the aristolochic acids family.

Aristolochic Acid II (AA-II): Another major compound with similar toxicological properties.

Aristolactams: Structurally related compounds with similar biological activities

Uniqueness: this compound is unique due to its specific substitution pattern on the phenanthrene ring, which influences its reactivity and biological effects. Compared to AA-I and AA-II, this compound has distinct chemical properties that make it a valuable compound for studying the structure-activity relationships within the aristolochic acids family .

Safety and Hazards

Aristolochic acid D is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing genetic defects and cancer . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Orientations Futures

As the trade of food and dietary supplements becomes increasingly globalized, further inaction on curtailing AA exposure will have far-reaching negative effects on the disease trends of AA-associated cancers . Therefore, the use of AA-containing herbal remedies and the consumption of food contaminated by AAs still carry high risk . More strict precautions should be taken to protect the public from AA exposure .

Analyse Biochimique

Biochemical Properties

Aristolochic Acid D, like other AAs, interacts with various enzymes, proteins, and other biomolecules. It is metabolized by oxidation and reduction pathways, or phase I metabolism .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In hepatocytes, it has been found to activate NF-κB and STAT3 signaling pathways, which may contribute to the inflammatory response and apoptosis . It also induces infiltration of cytotoxic T cells and activation of proinflammatory macrophage and neutrophil cells in the liver to produce inflammatory cytokines to aggravate inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is enzymatically reduced to reactive intermediates that generate DNA adducts . A mutational signature predominantly characterized by A→T transversions has been detected in AA-induced UTUC tumor tissues .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it is known that the progressive lesions and mutational events initiated by AAs are irreversible .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by oxidation and reduction pathways, or phase I metabolism

Transport and Distribution

It is known that AAs are metabolized in the liver and then transported via circulation to exert their effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide aristolochique D implique plusieurs étapes, à partir de la structure phénanthrène de base. Le processus comprend généralement des réactions de nitration, de réduction et de cyclisation. Des conditions spécifiques telles que la température, les solvants et les catalyseurs sont cruciales pour la synthèse réussie de ce composé .

Méthodes de production industrielle : La production industrielle de l'acide aristolochique D n'est pas courante en raison de sa nature toxique. L'extraction de sources naturelles, telles que les plantes Aristolochia, est une méthode utilisée dans les milieux de recherche. Des techniques telles que l'extraction liquide sous pression (PLE) et l'extraction par fluide supercritique (SFE) sont utilisées pour isoler les acides aristolochiques des matières végétales .

Analyse Des Réactions Chimiques

Types de réactions : L'acide aristolochique D subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir les groupes nitro en groupes amino.

Substitution : Les réactions de substitution électrophile aromatique peuvent introduire différents substituants sur le cycle phénanthrène.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.

Réduction : L'hydrogénation catalytique ou les hydrures métalliques comme l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Les agents halogénants et les catalyseurs de Friedel-Crafts sont utilisés pour les réactions de substitution.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés phénanthrène substitués et des formes réduites de l'acide aristolochique D .

4. Applications de la recherche scientifique

L'acide aristolochique D a été largement étudié pour ses effets toxicologiques. Ses applications dans la recherche scientifique comprennent :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des acides nitrophénanthrène carboxyliques.

Biologie : Enquête sur ses effets sur les processus cellulaires et les interactions avec l'ADN.

Médecine : Étudié pour son rôle dans la néphropathie et la carcinogenèse, fournissant des informations sur les mécanismes des dommages rénaux et du développement du cancer.

Industrie : Utilisation limitée en raison de sa toxicité, mais il sert de composé de référence dans les études toxicologiques

5. Mécanisme d'action

L'acide aristolochique D exerce ses effets principalement par la formation d'adduits d'ADN. Ces adduits résultent de la liaison covalente du composé à l'ADN, ce qui entraîne des mutations et des perturbations des processus cellulaires normaux. Les cibles moléculaires primaires comprennent le gène suppresseur de tumeur TP53 et d'autres gènes impliqués dans la régulation du cycle cellulaire et l'apoptose . L'activation des voies inflammatoires et des réponses de stress oxydatif contribue également à ses effets toxiques .

Composés similaires :

Acide aristolochique I (AA-I) : Le membre le plus abondant et le plus étudié de la famille des acides aristolochiques.

Acide aristolochique II (AA-II) : Un autre composé majeur avec des propriétés toxicologiques similaires.

Aristolactames : Composés structurellement liés ayant des activités biologiques similaires

Unicité : L'acide aristolochique D est unique en raison de son modèle de substitution spécifique sur le cycle phénanthrène, qui influence sa réactivité et ses effets biologiques. Comparé à l'AA-I et à l'AA-II, l'acide aristolochique D possède des propriétés chimiques distinctes qui en font un composé précieux pour l'étude des relations structure-activité au sein de la famille des acides aristolochiques .

Propriétés

IUPAC Name |

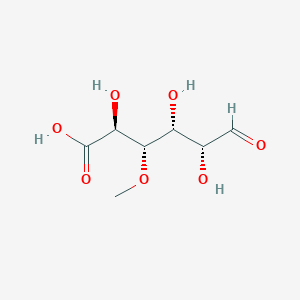

10-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO8/c1-24-12-3-7(19)2-9-8(12)4-11(18(22)23)14-10(17(20)21)5-13-16(15(9)14)26-6-25-13/h2-5,19H,6H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADIFGYTAXNCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169766 | |

| Record name | Aristolochic acid-D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17413-38-6 | |

| Record name | Aristolochic acid-D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid-D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Aristolochic Acid D cytotoxic, particularly towards plant tumor cells? [, ]

A1: While the exact mechanism of this compound's cytotoxicity isn't fully detailed in the provided research, one study demonstrated its negative impact on both animal and plant cells. Interestingly, this study found that plant tumor cells (specifically Crown-gall) were more sensitive to this compound than animal tumor cells. [] This suggests a potential interaction with cellular pathways specific to plant cells or those upregulated in tumorigenesis. Further research is needed to elucidate the precise mechanisms of action responsible for its cytotoxic effects.

Q3: What is the significance of this compound being a substrate for human UDP-glucuronosyltransferase 1As? []

A3: The research indicates that human UDP-glucuronosyltransferase 1As enzymes can catalyze the O-glucuronidation of this compound. This process results in the formation of an this compound glucuronide. [] Glucuronidation is a common metabolic process in the body, often leading to increased water solubility and facilitating the excretion of compounds. While the specific glucuronide formed from this compound requires further study, this finding suggests a potential detoxification pathway for this compound in humans.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)

![[[o-(Allyloxy)phenoxy]methyl]oxirane](/img/structure/B117487.png)

![5-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B117491.png)